

Physical properties of 3-Chloro-5-methoxybenzonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151

[Get Quote](#)

Technical Guide: Physicochemical Properties of 3-Chloro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of **3-Chloro-5-methoxybenzonitrile** (CAS No. 473923-96-5), a compound of interest in organic synthesis and pharmaceutical research. Due to its specific functional groups, this molecule serves as a versatile building block for more complex chemical entities. This document summarizes its physical state, predicted boiling point, and outlines the standard methodologies for the experimental determination of these properties.

Core Physical Properties

The physical characteristics of **3-Chloro-5-methoxybenzonitrile** are essential for its handling, reaction setup, and purification. While experimentally determined data is limited in publicly available literature, predicted values and its physical state have been reported.

Property	Value	Source
CAS Number	473923-96-5	[1]
Molecular Formula	C ₈ H ₆ CINO	[1]
Molecular Weight	167.59 g/mol	[1]
Physical Form	Solid	[2]
Melting Point	Not available in cited sources	
Boiling Point	241.0 ± 25.0 °C (Predicted)	[2]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

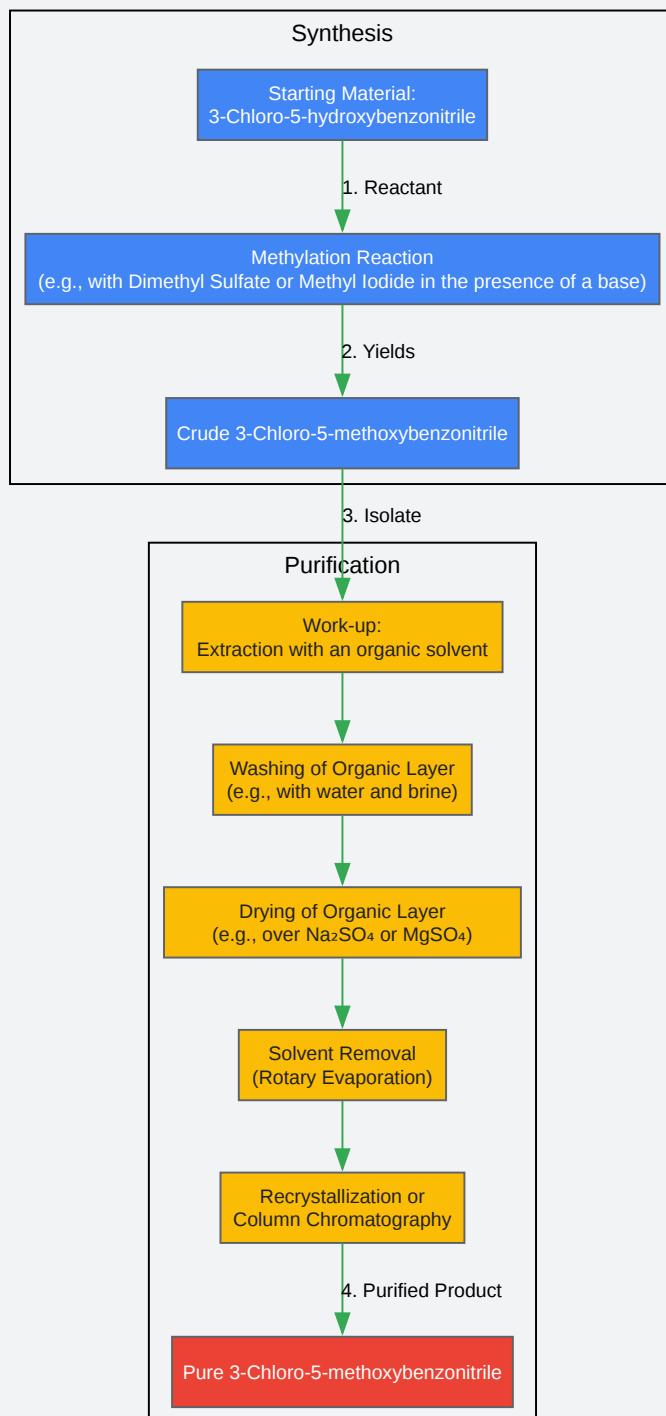
Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dried, finely powdered **3-Chloro-5-methoxybenzonitrile** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure.


Methodology: Distillation Method

- Apparatus Setup: A small quantity of **3-Chloro-5-methoxybenzonitrile** (if in liquid form or melted) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
- Heating: The flask is heated gently.
- Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, reaching a thermal equilibrium.
- Temperature Reading: The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. The atmospheric pressure should also be recorded.

Synthetic and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent purification of **3-Chloro-5-methoxybenzonitrile**, based on common organic chemistry transformations. This represents a potential synthetic route rather than a specific, cited signaling pathway.

Workflow for Synthesis and Purification of 3-Chloro-5-methoxybenzonitrile

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-methoxybenzonitrile | C8H6ClNO | CID 21949921 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-5-methoxybenzonitrile | 473923-96-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 3-Chloro-5-methoxybenzonitrile (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358151#physical-properties-of-3-chloro-5-methoxybenzonitrile-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

